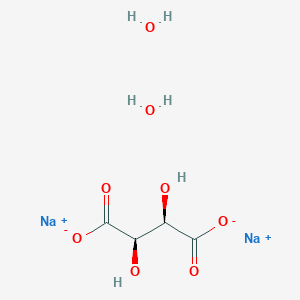

Sodium tartrate dihydrate

准备方法

合成路线和反应条件: 酒石酸钠二水合物可以通过用氢氧化钠中和酒石酸来合成。该反应通常在水溶液中进行,然后结晶得到二水合物形式。该反应可以用以下方式表示:[ \text{C}4\text{H}_6\text{O}_6 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_4\text{Na}_2\text{O}_6 + 2\text{H}_2\text{O} ]

工业生产方法: 在工业环境中,酒石酸钠二水合物是通过使酒石酸与碳酸钠或碳酸氢钠反应而生产的。该反应在水中进行,所得溶液蒸发以结晶二水合物形式。 然后过滤、洗涤和干燥晶体以获得最终产品 {_svg_3}.

化学反应分析

反应类型: 酒石酸钠二水合物主要发生涉及其羧酸根的反应。这些反应包括:

氧化: 酒石酸钠可以被氧化生成草酸和二氧化碳。

还原: 它可以被还原生成酒石酸。

络合: 酒石酸钠与金属离子(如铜和钴)形成络合物。

常用试剂和条件:

氧化: 酸性条件下的高锰酸钾或过氧化氢。

还原: 硼氢化钠或氢化铝锂。

络合: 水溶液中的金属盐,如硫酸铜或氯化钴。

主要产品:

氧化: 草酸和二氧化碳。

还原: 酒石酸。

络合: 金属酒石酸络合物.

科学研究应用

Food Industry

Sodium tartrate dihydrate is widely used as an emulsifier and binding agent in food products. Its applications include:

- Emulsifier in Food Products : It stabilizes mixtures of fats and oils in products such as jellies, margarine, and sausage casings .

- pH Control Agent : It helps maintain the desired acidity level in food formulations .

| Application | Description |

|---|---|

| Emulsifier | Used to stabilize fat-containing products like cheese and margarine. |

| pH Control | Maintains acidity levels in various food products. |

Pharmaceuticals

In the pharmaceutical sector, this compound serves multiple roles:

- Buffering Agent : It is utilized in buffers for molecular biology and cell culture applications, ensuring optimal conditions for biochemical reactions .

- Therapeutic Uses : It has been studied for its potential effects on drug absorption and metabolism, particularly in relation to kidney function and toxicity profiles .

| Pharmaceutical Use | Description |

|---|---|

| Buffering Agent | Essential for maintaining pH in biological assays. |

| Therapeutic Studies | Investigated for renal effects and metabolism pathways. |

Analytical Chemistry

This compound is employed as a standard reagent in analytical methods:

- Karl Fischer Titration : It is used to determine water content in various substances due to its stable properties as a standard .

- Aqueous Biphasic Systems : Recent studies have explored its use in aqueous biphasic systems for separation processes .

| Analytical Application | Description |

|---|---|

| Karl Fischer Titration | Standard reagent for moisture analysis. |

| Aqueous Biphasic Systems | Used for separating compounds based on solubility differences. |

Case Studies

-

Food Emulsification :

A study demonstrated that this compound effectively improved the texture and stability of cheese spreads, allowing for a smoother consistency without separation of fats . The emulsifying properties were attributed to its ability to interact with both water and fat phases. -

Biological Buffers :

In a molecular biology application, this compound was used to create a buffer system that maintained pH stability during enzyme reactions, enhancing the efficiency of DNA amplification processes . This highlights its critical role in laboratory settings. -

Toxicological Assessment :

Research indicated that high doses of sodium tartrate could lead to gastrointestinal disturbances; however, it was noted that adverse effects were primarily observed at excessive intake levels . This information is crucial for determining safe consumption levels in food applications.

作用机制

Sodium tartrate dihydrate acts primarily as an emulsifier and pH control agent. Its mechanism of action involves the stabilization of emulsions by reducing the surface tension between immiscible liquids. In Karl Fischer titration, it reacts with iodine and sulfur dioxide in the presence of water to form sulfur trioxide and hydrogen iodide, allowing for the precise determination of water content .

相似化合物的比较

- Lactose monohydrate

- Potassium citrate monohydrate

- Calcium oxalate monohydrate

Comparison:

- Lactose monohydrate: Contains lattice water of hydration and is used as a primary standard for water content determination.

- Potassium citrate monohydrate: Exists as an ion-associated hydrate and is used in similar applications as sodium tartrate dihydrate.

- Calcium oxalate monohydrate: Contains lattice water of hydration and is used as a primary standard for water content determination .

Uniqueness: this compound is unique due to its stable water content of 15.66%, making it an ideal primary standard for Karl Fischer titration. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

生物活性

Sodium tartrate dihydrate, also known as dithis compound, is a sodium salt derived from tartaric acid. Its chemical formula is and it has a molar mass of 230.08 g/mol. This compound has garnered interest in various biological and pharmaceutical applications due to its unique properties and biological activities.

This compound is characterized by its crystalline structure, appearing as transparent, colorless crystals. It is highly soluble in water and has a melting point of approximately 195 °C. The compound contains two molecules of water, contributing to its stability and solubility characteristics .

1. Enzyme Inhibition

This compound acts as an acid phosphatase inhibitor , which is significant in various biochemical pathways. This property makes it useful in molecular biology and cell culture applications, where precise pH control and enzyme activity modulation are required .

2. Toxicity and Metabolism

Research indicates that this compound exhibits low oral toxicity. For instance, an LD50 value above 4,000 mg/kg body weight was recorded in mice, indicating that it is relatively safe for consumption at lower doses . However, excessive intake can lead to gastrointestinal disturbances such as nausea and abdominal cramps, particularly in individuals with pre-existing health issues .

Metabolism studies show that sodium tartrate is poorly absorbed when taken orally; only about 12% of the dose appears in urine after oral administration compared to 66% after intravenous injection. This suggests that while it is metabolized by tissues, a significant portion remains unabsorbed and may be fermented by colonic bacteria into short-chain fatty acids (SCFAs) .

Case Study 1: Renal Effects in Animal Models

In a study involving various animal models, sodium tartrate was found to have renal effects at high doses. For example, dogs exhibited advanced tubular degeneration of the kidneys when administered doses exceeding 990 mg/kg body weight per day. In contrast, no adverse effects were observed in rats at doses up to 2,730 mg/kg body weight per day .

Case Study 2: Human Tolerance

A clinical observation noted that daily doses of 10 g sodium tartrate caused adverse effects in less than 2.1% of patients with pre-existing conditions. This highlights the importance of considering individual health status when evaluating the safety of this compound .

Applications

This compound serves multiple purposes across various fields:

- Food Industry : Used as an emulsifier and pH control agent in food products, especially cheese spreads.

- Pharmaceuticals : Acts as a sequestering agent and has applications in drug formulation.

- Laboratory Use : Commonly utilized as a standard for moisture content determination due to its known crystallization water content .

Research Findings

Recent investigations into the effects of gamma radiation on this compound using Electron Spin Resonance (ESR) spectroscopy revealed insights into its stability under radiation exposure. The studies indicated that the compound retains its structural integrity even when subjected to gamma irradiation, making it a candidate for further research in radiobiology .

Summary Table of Biological Activities

| Property | Observation |

|---|---|

| Chemical Formula | |

| Molar Mass | 230.08 g/mol |

| LD50 (Mouse) | >4,000 mg/kg |

| Oral Absorption (Human) | ~12% |

| Renal Effects (High Dose) | Observed in dogs at >990 mg/kg |

| Food Applications | Emulsifier, pH control agent |

| Laboratory Applications | Standard for moisture content determination |

属性

Key on ui mechanism of action |

Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. |

|---|---|

CAS 编号 |

6106-24-7 |

分子式 |

C4H8NaO7 |

分子量 |

191.09 g/mol |

IUPAC 名称 |

disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate |

InChI |

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/t1-,2-;;/m1../s1 |

InChI 键 |

CPVIEGQEJUUMPA-OLXYHTOASA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] |

手性 SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na] |

规范 SMILES |

C(C(C(=O)O)O)(C(=O)O)O.O.[Na] |

Key on ui other cas no. |

6106-24-7 |

物理描述 |

White solid; [Merck Index] |

Pictograms |

Irritant |

溶解度 |

Soluble in cold water |

同义词 |

(2R,3R)-2,3-Dihydroxybutanedioic Acid Disodium Salt Dihydrate; [R-(R*,R*)]-2,3-Dihydroxy- butanedioic Acid Disodium Salt Dihydrate; Tartaric Acid Disodium Salt Dihydrate; Disodium Tartarate Dihydrate; Disodium Tartrate Dihydrate; Sodium Tartrate Dihy |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sodium Tartrate Dihydrate and what is its molecular formula?

A1: this compound, also known as dithis compound, is a salt of tartaric acid. It exists as a white, crystalline powder and is odorless. The molecular formula of this compound is (C4H4O6Na2 · 2H2O).

Q2: What are the main applications of this compound in food science?

A2: this compound is primarily used as an emulsifying salt in processed cheese production []. It plays a crucial role in preventing fat separation and maintaining the desired texture and consistency.

Q3: How does this compound affect the browning of processed cheese?

A3: The presence of this compound as an emulsifying salt can influence the browning of processed cheese during storage []. Research suggests that cheese containing disodium hydrogen phosphate as the emulsifying salt exhibited more intense browning compared to those using dithis compound or trisodium citrate [].

Q4: Can this compound be used as a standard material in analytical chemistry?

A4: Yes, this compound serves as a primary standard for Karl Fischer titration, a widely used technique for determining water content in various substances []. Additionally, certified reference materials (CRMs) of this compound are available for calibrating Karl Fischer titrators and validating measurement methods [].

Q5: How does the concentration of this compound impact the micellization of cationic surfactants?

A5: Studies have shown that increasing the concentration of this compound in a solution containing cationic surfactants like CTAB or TTAB leads to an increase in the critical micelle concentration (CMC) []. This suggests that the presence of this compound influences the self-assembly behavior of these surfactants.

Q6: What is the role of this compound in cigarette paper?

A6: this compound is utilized as a combustion improver in certain types of cigarette paper []. Its presence helps to regulate the burning rate and improve the overall combustion characteristics of the paper.

Q7: Can this compound be used to fabricate materials with specific properties?

A7: Research indicates that using this compound in the anodic oxidation of titanium can lead to the formation of antibacterial photocatalytic titanium foil []. This highlights the potential of utilizing this compound in material science applications.

Q8: Is this compound sensitive to radiation, and can this property be useful?

A8: this compound exhibits sensitivity to radiation, and studies have investigated its potential as an electron spin resonance (ESR) dosimeter [, ]. The radiation yield of this compound is higher than other sodium tartrate compounds, making it potentially suitable for dosimetry in specific radiation dose ranges [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。